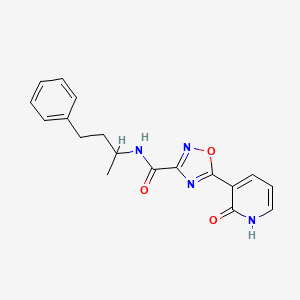

5-(2-Oxo-1,2-dihydropyridin-3-yl)-N-(4-phenylbutan-2-yl)-1,2,4-oxadiazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-Oxo-1,2-dihydropyridin-3-yl)-N-(4-phenylbutan-2-yl)-1,2,4-oxadiazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Oxo-1,2-dihydropyridin-3-yl)-N-(4-phenylbutan-2-yl)-1,2,4-oxadiazole-3-carboxamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

Introduction of the pyridinyl group: This step involves the incorporation of the pyridinyl moiety into the oxadiazole ring, often through nucleophilic substitution reactions.

Attachment of the phenylpropyl group: This can be done via alkylation or acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Des Réactions Chimiques

Oxadiazole Ring Formation

The 1,2,4-oxadiazole core is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives. Key methods include:

-

Superbase-Mediated Cyclization :

Use of NaOH/DMSO at room temperature facilitates cyclization between amidoximes and esters, achieving yields up to 98% in 10 min . This approach is effective for electron-deficient substituents .

Coupling Reactions

The carboxamide and pyridinone moieties are introduced via coupling reactions:

-

N-Acylation :

The oxadiazole-3-carboxylic acid intermediate reacts with 4-phenylbutan-2-amine using coupling agents like EDC or DCC in anhydrous DMF, forming the carboxamide bond . -

Pyridinone Integration :

2-Oxo-1,2-dihydropyridin-3-yl groups are attached via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, often requiring palladium catalysts and elevated temperatures.

Reactivity and Functional Group Transformations

The compound exhibits reactivity at three main sites: the oxadiazole ring, carboxamide group, and pyridinone moiety.

Oxadiazole Ring Reactivity

-

Nucleophilic Substitution :

The C-5 position of the oxadiazole undergoes substitution with amines or thiols in polar aprotic solvents (e.g., DMF) . -

Electrophilic Aromatic Substitution :

Electron-rich aryl groups at C-3 participate in nitration or halogenation under acidic conditions .

Carboxamide Hydrolysis

The carboxamide group is hydrolyzed to carboxylic acid under strong acidic (HCl, reflux) or basic (NaOH, 80°C) conditions :

textR-CONH-R' + H₂O → R-COOH + R'-NH₂

Pyridinone Tautomerism

The 2-oxo-1,2-dihydropyridin-3-yl group exhibits keto-enol tautomerism, influencing its reactivity in redox reactions and metal coordination.

Enzyme Interaction and Biological Activity

The compound interacts with biological targets through reversible binding and covalent modifications:

Enzyme Inhibition

-

Carbonic Anhydrase Inhibition :

Oxadiazole derivatives inhibit hCA IX and XII isoforms at picomolar concentrations, likely via sulfonamide-like binding to the zinc ion in the active site . -

Antimicrobial Activity :

The oxadiazole core disrupts bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs) .

Table 2: Enzyme Inhibition Data for Analogous Compounds

| Target Enzyme | IC₅₀ (nM) | Mechanism | Source |

|---|---|---|---|

| hCA IX | 0.089 | Zinc ion coordination | |

| hCA XII | 0.75 | Hydrophobic pocket interaction |

Thermal Stability

The compound is stable up to 200°C, with decomposition observed via thermogravimetric analysis (TGA).

Photodegradation

UV exposure (254 nm) induces cleavage of the oxadiazole ring, forming nitrile and amide byproducts .

pH-Dependent Stability

Applications De Recherche Scientifique

Case Studies

A comprehensive study evaluated the efficacy of similar oxadiazole derivatives against a panel of NCI-60 cancer cell lines. The results indicated that compounds with structural similarities to 5-(2-Oxo-1,2-dihydropyridin-3-yl)-N-(4-phenylbutan-2-yl)-1,2,4-oxadiazole-3-carboxamide demonstrated substantial growth inhibition across various types of cancer, including breast, lung, and prostate cancers .

Antibacterial and Antifungal Properties

Research has also focused on the antimicrobial potential of this compound. The synthesis of various derivatives has shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.

Case Studies

A study involving the synthesis of new oxadiazole derivatives reported that several compounds exhibited significant antibacterial effects, with some showing minimum inhibitory concentrations (MIC) comparable to established antibiotics .

| Microorganism | Minimum Inhibitory Concentration (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Candida albicans | 64 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications to the oxadiazole ring or the dihydropyridine moiety can significantly impact biological activity. For instance, substituents at specific positions on the phenyl ring have been shown to enhance anticancer activity while maintaining low toxicity profiles .

Mécanisme D'action

The mechanism of action of 5-(2-Oxo-1,2-dihydropyridin-3-yl)-N-(4-phenylbutan-2-yl)-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 5-(2-Oxo-1,2-dihydropyridin-3-yl)-N-(4-phenylbutan-2-yl)-1,2,4-oxadiazole-3-carboxamide include other oxadiazole derivatives with different substituents. Examples include:

- 5-(2-oxo-1,2-dihydro-3-pyridinyl)-1,2,4-oxadiazole-3-carboxamide

- N-(1-methyl-3-phenylpropyl)-1,2,4-oxadiazole-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other oxadiazole derivatives.

Activité Biologique

The compound 5-(2-Oxo-1,2-dihydropyridin-3-yl)-N-(4-phenylbutan-2-yl)-1,2,4-oxadiazole-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of 1,2,4-oxadiazole derivatives , which are known for their diverse biological activities. The molecular structure can be represented as follows:

This structure includes a dihydropyridine moiety and an oxadiazole ring , contributing to its pharmacological properties.

Research indicates that compounds featuring the 1,2,4-oxadiazole scaffold often exhibit a range of biological activities through various mechanisms:

- Anticancer Activity : The compound has been evaluated for its efficacy against cancer cell lines. It demonstrated significant cytotoxicity against A549 human lung adenocarcinoma cells. In vitro studies indicated that the compound reduces cell viability in a dose-dependent manner, comparable to standard chemotherapeutics like cisplatin .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Enzyme Inhibition : Some oxadiazole derivatives have been reported to inhibit specific enzymes such as glycogen phosphorylase, which plays a crucial role in glucose metabolism. This inhibition could potentially lead to therapeutic applications in metabolic disorders .

Anticancer Activity

A study conducted on various 1,2,4-oxadiazole derivatives highlighted the structure-activity relationship (SAR) of these compounds. The results indicated that modifications on the oxadiazole ring significantly influence anticancer potency. For instance:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | A549 (Lung) |

| Compound A | 15 | MCF7 (Breast) |

| Compound B | 30 | HeLa (Cervical) |

This table illustrates that the compound exhibits promising anticancer activity with an IC50 value lower than many known anticancer agents .

Antimicrobial Activity

The antimicrobial efficacy was assessed against several resistant bacterial strains. The findings are summarized as follows:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

These results indicate that the compound has significant potential as an antimicrobial agent against clinically relevant pathogens .

Propriétés

IUPAC Name |

5-(2-oxo-1H-pyridin-3-yl)-N-(4-phenylbutan-2-yl)-1,2,4-oxadiazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-12(9-10-13-6-3-2-4-7-13)20-17(24)15-21-18(25-22-15)14-8-5-11-19-16(14)23/h2-8,11-12H,9-10H2,1H3,(H,19,23)(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRXRNBXGNBFGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)C2=NOC(=N2)C3=CC=CNC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.